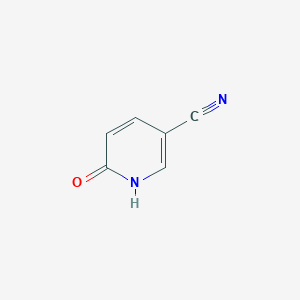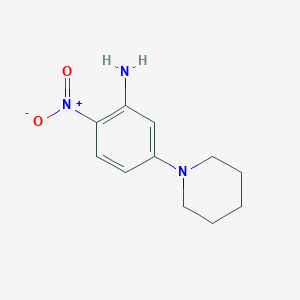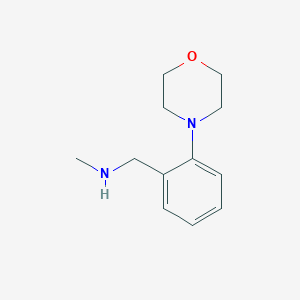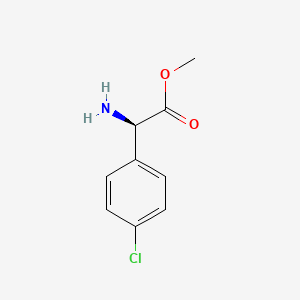
trans-Nonenylboronsäure
Übersicht
Beschreibung
trans-Nonenylboronic acid: is an organoboron compound characterized by the presence of a boronic acid functional group attached to a trans-alkene chain. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction .
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Nonenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids, including trans-Nonenylboronic acid, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them valuable tools in drug discovery .
Industry: In the industrial sector, trans-Nonenylboronic acid is utilized in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile building block .
Wirkmechanismus
Target of Action
Trans-Nonenylboronic acid is a versatile organoboron compound . It is primarily used in proteomics research . .
Mode of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets . This property allows them to modulate the activity of these targets, leading to various downstream effects.
Biochemical Pathways
Boronic acids, including trans-Nonenylboronic acid, are known to participate in various biochemical pathways. They are particularly used in the Suzuki–Miyaura reaction, a type of cross-coupling reaction . This reaction involves the transmetalation of aryl- and alkenylboronic acids with Pd(II) complexes, which migrates the aryl and alkenyl groups of boronic acid to Pd and produces a Pd–C bond . This reaction is a fundamental step in various catalytic reactions .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of other functional groups .
Result of Action
Boronic acids are known to have diverse biological activities, including protease inhibition . They can also act as covalent ligands in structural biology .
Biochemische Analyse
Biochemical Properties
Trans-Nonenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols and other hydroxyl-containing compounds. This interaction is crucial in the context of enzyme inhibition, where trans-Nonenylboronic acid can act as an inhibitor by binding to the active site of enzymes that contain serine or threonine residues. Additionally, trans-Nonenylboronic acid has been shown to interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
Trans-Nonenylboronic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, trans-Nonenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, trans-Nonenylboronic acid has been reported to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The mechanism of action of trans-Nonenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. At the molecular level, trans-Nonenylboronic acid binds to the active sites of enzymes through its boronic acid moiety, forming a tetrahedral boronate complex. This binding can inhibit enzyme activity by blocking substrate access to the active site. Additionally, trans-Nonenylboronic acid can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Nonenylboronic acid can change over time due to its stability and degradation. Studies have shown that trans-Nonenylboronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a decrease in its inhibitory activity on enzymes and other biomolecules. Long-term exposure to trans-Nonenylboronic acid in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of trans-Nonenylboronic acid vary with different dosages in animal models. At low doses, trans-Nonenylboronic acid has been shown to exert beneficial effects, such as enhancing insulin sensitivity and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of trans-Nonenylboronic acid in tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, where specific dosages are required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
Trans-Nonenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. The interaction of trans-Nonenylboronic acid with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites. For example, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of trans-Nonenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, trans-Nonenylboronic acid can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization and accumulation within these compartments can influence its activity and function. For instance, the presence of trans-Nonenylboronic acid in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Subcellular Localization
Trans-Nonenylboronic acid exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize to the endoplasmic reticulum, Golgi apparatus, and lysosomes. The targeting of trans-Nonenylboronic acid to these organelles is mediated by specific targeting signals and post-translational modifications. For example, the presence of a nonenyl group can facilitate its interaction with membrane-bound proteins, directing it to specific cellular compartments. The subcellular localization of trans-Nonenylboronic acid can influence its interactions with biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Nonenylboronic acid typically involves the hydroboration of non-1-ene with a borane reagent, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of trans-Nonenylboronic acid may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Nonenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in cross-coupling reactions like the Suzuki–Miyaura reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products Formed:
Oxidation: Nonanal or nonanol.
Reduction: Nonane.
Substitution: Various substituted alkenes depending on the coupling partner.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: trans-Nonenylboronic acid is unique due to its trans-alkene chain, which imparts distinct reactivity and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the trans-configuration is advantageous .
Conclusion
trans-Nonenylboronic acid is a versatile and valuable compound in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a key player in the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
[(E)-non-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYXRMSFSNQEBV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421407 | |
| Record name | trans-Nonenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57404-77-0 | |
| Record name | trans-Nonenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


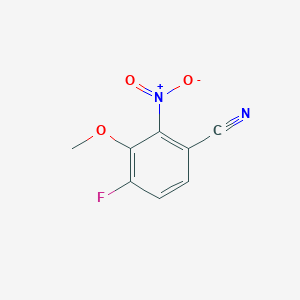
![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)
![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1310983.png)
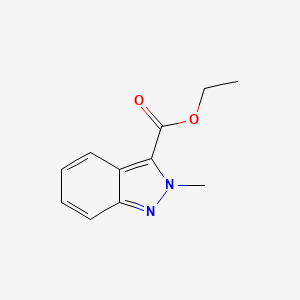
![N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine](/img/structure/B1310986.png)
